molecular formula C14H18N2O2S B345357 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole CAS No. 956714-09-3

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B345357
CAS No.: 956714-09-3
M. Wt: 278.37g/mol
InChI Key: CFMZORNGXJRVJG-UHFFFAOYSA-N
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Description

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
  • 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-indole

Uniqueness

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetramethylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2O2S
  • Molar Mass : 278.37 g/mol

The biological activity of this compound is primarily attributed to its sulfonyl group, which can act as an electrophile. This allows the compound to interact with nucleophilic sites on various biological macromolecules, potentially modulating several biochemical pathways. Such interactions may lead to its observed effects in antimicrobial and anti-inflammatory activities .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives can inhibit the growth of bacteria and fungi. The specific activity against different strains varies based on structural modifications.
  • Anti-inflammatory Properties : Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief. This mechanism is similar to that of well-known drugs like celecoxib .

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy :
    • In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations .
  • Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory properties of this pyrazole derivative in a murine model of inflammation. Results indicated a notable reduction in paw edema when treated with the compound compared to controls . The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazoleStructureModerate antimicrobial activity
4-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazoleStructureHigh anti-inflammatory properties

Properties

IUPAC Name

3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZORNGXJRVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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